molecular formula C20H10Br4O4 B14008325 (1,2-Phenylene)bis[(3,5-dibromo-4-hydroxyphenyl)methanone] CAS No. 7512-23-4

(1,2-Phenylene)bis[(3,5-dibromo-4-hydroxyphenyl)methanone]

Cat. No.: B14008325
CAS No.: 7512-23-4
M. Wt: 633.9 g/mol
InChI Key: NYYZIFLEJSLASL-UHFFFAOYSA-N
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Description

[2-(3,5-dibromo-4-hydroxy-benzoyl)phenyl]-(3,5-dibromo-4-hydroxy-phenyl)methanone is an organic compound belonging to the class of aryl-phenylketones. These compounds are characterized by a ketone group substituted by one aryl group and one phenyl group. The presence of bromine and hydroxyl groups in its structure makes it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3,5-dibromo-4-hydroxy-benzoyl)phenyl]-(3,5-dibromo-4-hydroxy-phenyl)methanone typically involves the bromination of 4-hydroxybenzoic acid followed by a Friedel-Crafts acylation reaction. The bromination is carried out using bromine in the presence of a suitable solvent like acetic acid. The Friedel-Crafts acylation involves the reaction of the brominated product with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like ammonia or thiols in the presence of a base.

Major Products

    Oxidation: Quinones.

    Reduction: Alcohols.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Chemistry

The compound is used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential as an enzyme inhibitor. The presence of bromine and hydroxyl groups makes it a candidate for binding to active sites of enzymes, thereby inhibiting their activity.

Medicine

The compound is investigated for its potential therapeutic applications. Its ability to inhibit enzymes makes it a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is a therapeutic strategy.

Industry

In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of polymers and other advanced materials.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of enzymes. The bromine and hydroxyl groups interact with the active sites of enzymes, preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt various biochemical pathways, making the compound a potential therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dibromo-4-hydroxybenzoic acid
  • 3-(3,5-Dibromo-4-Hydroxy-Benzoyl)-2-Ethyl-Benzofuran-6-Sulfonic Acid Dimethylamide

Uniqueness

Compared to similar compounds, [2-(3,5-dibromo-4-hydroxy-benzoyl)phenyl]-(3,5-dibromo-4-hydroxy-phenyl)methanone has a unique combination of bromine and hydroxyl groups, which enhances its reactivity and binding affinity to enzymes. This makes it a more potent inhibitor and a valuable compound in scientific research and industrial applications.

Properties

CAS No.

7512-23-4

Molecular Formula

C20H10Br4O4

Molecular Weight

633.9 g/mol

IUPAC Name

[2-(3,5-dibromo-4-hydroxybenzoyl)phenyl]-(3,5-dibromo-4-hydroxyphenyl)methanone

InChI

InChI=1S/C20H10Br4O4/c21-13-5-9(6-14(22)19(13)27)17(25)11-3-1-2-4-12(11)18(26)10-7-15(23)20(28)16(24)8-10/h1-8,27-28H

InChI Key

NYYZIFLEJSLASL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC(=C(C(=C2)Br)O)Br)C(=O)C3=CC(=C(C(=C3)Br)O)Br

Origin of Product

United States

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